molecular formula C12H9Cl2N3O3 B562560 5-Acetoxy Anagrelide CAS No. 1076198-71-4

5-Acetoxy Anagrelide

Cat. No.: B562560
CAS No.: 1076198-71-4
M. Wt: 314.122
InChI Key: YKCRALKUPKUNKC-UHFFFAOYSA-N
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Description

5-Acetoxy Anagrelide: is a chemical compound with the molecular formula C12H9Cl2N3O3 and a molecular weight of 314.12 g/mol . It is a derivative of Anagrelide, a drug primarily used to treat essential thrombocytosis by reducing platelet counts . The compound is characterized by the presence of an acetoxy group attached to the Anagrelide molecule, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxy Anagrelide involves multiple steps, starting from the precursor Anagrelide. The acetylation of Anagrelide is typically carried out using acetic anhydride in the presence of a base such as pyridine . The reaction is conducted under controlled temperature conditions to ensure the selective formation of the acetoxy derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Acetoxy Anagrelide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Acetoxy Anagrelide is similar to that of Anagrelide. It inhibits the maturation of platelets from megakaryocytes by interfering with the phosphodiesterase enzyme, specifically phosphodiesterase-3 (PDE-3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces platelet aggregation . The exact molecular targets and pathways involved are still under investigation, but it is known that the compound affects intracellular signaling pathways related to platelet production and function .

Properties

IUPAC Name

(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCRALKUPKUNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675504
Record name 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-71-4
Record name 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetoxy Anagrelide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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